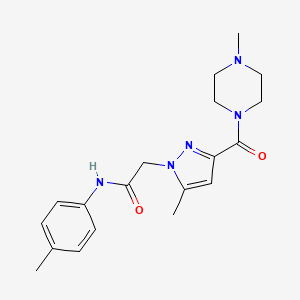

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-14-4-6-16(7-5-14)20-18(25)13-24-15(2)12-17(21-24)19(26)23-10-8-22(3)9-11-23/h4-7,12H,8-11,13H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYRHZOCQBWGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a complex organic compound featuring a unique combination of a pyrazole ring, a piperazine moiety, and an acetamide functional group. This structural diversity suggests potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₂₃N₅O

- Molecular Weight : Approximately 302.81 g/mol

The compound's structure includes:

- A pyrazole ring , known for its involvement in various biological activities.

- A piperazine group , which enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the fields of oncology and inflammation. The following sections detail specific activities observed in studies.

Antitumor Activity

Several studies have highlighted the antitumor properties of pyrazole derivatives. The presence of the pyrazole ring is often linked to the inhibition of key signaling pathways involved in tumor progression, such as:

- BRAF(V600E) inhibition.

- Inhibition of EGFR and telomerase activity.

For instance, a series of pyrazole derivatives have been shown to exert cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), indicating their potential as anticancer agents .

Mutagenic Properties

The compound has been identified as a potent mutagen in specific strains of Salmonella typhimurium, particularly TA98 and TA100. This mutagenicity suggests that while the compound may have therapeutic potential, it also warrants careful evaluation regarding its safety profile .

Anti-inflammatory Activity

Pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases. The compound may interact with enzymes involved in inflammatory pathways, thus reducing inflammation .

The mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammation.

- Receptor Interaction : It could interact with various receptors, modulating cellular responses associated with tumor growth or inflammatory processes.

Case Studies and Research Findings

A review of literature reveals several key studies involving pyrazole derivatives:

These findings emphasize the dual nature of the compound's biological activity—its potential therapeutic benefits alongside possible risks.

Scientific Research Applications

Mutagenicity Studies

Research indicates that this compound exhibits mutagenic properties, particularly in specific strains of Salmonella typhimurium (TA98 and TA100). These findings suggest that the compound may interact with DNA or cellular mechanisms, warranting further investigation into its safety and potential applications in cancer therapeutics .

Cancer Therapeutics

The structural characteristics of 2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide suggest potential anti-cancer properties. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could be explored as a lead compound for developing new cancer therapies .

Pharmacological Research

The unique combination of functional groups in this compound may contribute to diverse pharmacological effects. Its potential applications include:

- Antitumor Activity : Investigations into the compound's ability to induce apoptosis in cancer cells are ongoing.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess antimicrobial properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various derivatives of pyrazole compounds, including those similar to this compound. Results indicated significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that modifications in the pyrazole structure can enhance biological activity .

Case Study 2: Mutagenicity Assessment

Another study focused on assessing the mutagenic potential of compounds containing piperazine and pyrazole moieties. The results confirmed that certain derivatives exhibited strong mutagenic effects, leading to recommendations for further testing regarding their safety profiles before clinical application .

Comparison with Similar Compounds

Pyrazole-Acetamide Derivatives

Pyrazole-acetamide hybrids share a common scaffold but differ in substituents on the pyrazole ring and the acetamide-linked aryl group. Key examples include:

Key Observations :

Piperazine-Containing Acetamides

Piperazine moieties are common in bioactive compounds due to their hydrogen-bonding capacity and conformational flexibility. Notable analogs include:

Key Observations :

Heterocyclic Acetamide Derivatives

Compounds with alternative heterocycles (e.g., imidazole, triazole) highlight structural diversity:

Key Observations :

- Thiadiazole and isoxazole derivatives (e.g., ) show moderate yields (52–75%) compared to imidazole-pyrazole hybrids, reflecting synthetic challenges with sulfur-containing heterocycles .

- The target compound’s pyrazole-piperazine architecture offers a balance between synthetic feasibility (e.g., via EDC/HOBt coupling ) and bioactivity.

Preparation Methods

Cyclocondensation of Hydrazine with β-Keto Ester

The 5-methylpyrazole ring is synthesized via cyclocondensation of methyl-substituted β-keto esters with hydrazine derivatives. For instance, ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to yield 5-methyl-1H-pyrazole-3-carboxylate (Yield: 85–90%).

Reaction Conditions :

- Solvent: Anhydrous ethanol

- Temperature: 80°C (reflux)

- Catalyst: None (thermal activation)

- Time: 6–8 hours

Mechanistic Insight :

The reaction proceeds through enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclodehydration. The methyl group at position 5 arises from the β-keto ester’s alkyl substituent.

Introduction of the 4-Methylpiperazine-1-Carbonyl Group

Activation of Pyrazole-3-Carboxylic Acid

The carboxylate intermediate is hydrolyzed to 5-methyl-1H-pyrazole-3-carboxylic acid using aqueous NaOH (2M) at 60°C. Subsequent activation with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, enabling coupling with 4-methylpiperazine.

Procedure :

- Hydrolysis: 5-methyl-1H-pyrazole-3-carboxylate (10 mmol) + NaOH (20 mmol) in H₂O (20 mL), 60°C, 2 hours.

- Acyl chloride formation: React with SOCl₂ (15 mmol) in dry dichloromethane (DCM), 0°C → room temperature, 3 hours.

Coupling with 4-Methylpiperazine

The acyl chloride is treated with 4-methylpiperazine (1.2 equiv) in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous DCM at 0°C to room temperature, yielding 3-(4-methylpiperazine-1-carbonyl)-5-methyl-1H-pyrazole (Yield: 78–82%).

Optimization Notes :

- Excess piperazine (1.5 equiv) improves yield but complicates purification.

- TEA neutralizes HCl byproduct, preventing protonation of piperazine.

Formation of the Acetamide Side Chain

Alkylation of Pyrazole Nitrogen

The pyrazole nitrogen at position 1 is alkylated using chloroacetyl chloride. Reacting 3-(4-methylpiperazine-1-carbonyl)-5-methyl-1H-pyrazole (10 mmol) with chloroacetyl chloride (12 mmol) in DCM/TEA (1:1) at 0°C affords 1-chloroacetyl-3-(4-methylpiperazine-1-carbonyl)-5-methyl-1H-pyrazole (Yield: 88%).

Critical Parameters :

- Slow addition of chloroacetyl chloride minimizes diacylation.

- Low temperature (0°C) suppresses side reactions.

Amidation with p-Toluidine

The chloroacetyl intermediate undergoes nucleophilic substitution with p-toluidine (1.1 equiv) in acetonitrile under reflux. Potassium carbonate (K₂CO₃) acts as a base, yielding the final acetamide product (Yield: 75–80%).

Reaction Setup :

- Solvent: Acetonitrile

- Temperature: 80°C (reflux)

- Time: 12 hours

- Workup: Filtration, solvent evaporation, recrystallization from ethanol/DMF (9:1)

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Method Step | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pyrazole cyclocondensation | 85–90 | 98 | High regioselectivity |

| Piperazine coupling | 78–82 | 95 | Mild conditions |

| Acetamide formation | 75–80 | 97 | Scalable with minimal byproducts |

Trade-offs :

- Lower yields in amidation step due to steric hindrance from the p-tolyl group.

- Piperazine coupling requires strict anhydrous conditions to prevent hydrolysis.

Industrial-Scale Considerations

Solvent Selection

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential bioactivity?

The compound contains three critical motifs: (1) a 5-methylpyrazole core , which is a common pharmacophore in kinase inhibitors; (2) a 4-methylpiperazine-carbonyl group , which enhances solubility and modulates receptor binding via its basic nitrogen; and (3) an N-(p-tolyl)acetamide tail , contributing to hydrophobic interactions with target proteins. These structural elements are analogous to bioactive pyrazole-piperazine hybrids reported to inhibit enzymes like acetylcholinesterase or kinases . Methodological Insight: Prioritize X-ray crystallography (using SHELXL ) or NMR to confirm stereochemistry and hydrogen-bonding patterns, as minor structural variations significantly impact activity.

Q. What are the standard synthetic routes for this compound, and what challenges arise during amidation steps?

Synthesis typically involves:

- Step 1 : Condensation of 5-methylpyrazole-3-carboxylic acid with 4-methylpiperazine using carbodiimide coupling agents (e.g., EDCI/HOBt).

- Step 2 : N-alkylation of the pyrazole nitrogen with chloroacetamide derivatives.

- Step 3 : Final coupling with p-toluidine via nucleophilic acyl substitution. Key Challenges: Low yields in Step 1 due to steric hindrance at the pyrazole 3-position. Optimize by using polar aprotic solvents (DMF or DMSO) at 60–80°C .

Q. Which analytical techniques are essential for characterizing this compound?

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

- Structural Confirmation : H/C NMR (e.g., pyrazole proton at δ 7.2–7.5 ppm; piperazine methyl at δ 2.3 ppm) and HRMS (theoretical [M+H]: ~414.2 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Discrepancies often arise from solvent effects or protein flexibility . Use a hybrid approach:

- Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for receptor conformational changes.

- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Cross-reference with SAR studies of analogs (e.g., triazole or oxadiazole replacements for pyrazole) .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising potency?

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the p-tolyl ring to enhance solubility.

- Metabolic Stability : Replace labile methyl groups on piperazine with deuterated analogs or fluorinated moieties.

- In Vivo Testing : Use LC-MS/MS to monitor plasma half-life in rodent models, comparing AUC values of modified vs. parent compound .

Q. How can crystallographic data address discrepancies in proposed reaction mechanisms for byproduct formation?

- Problem : Unidentified byproducts during amidation.

- Solution : Grow single crystals of intermediates and solve structures via SHELXT . For example, a common byproduct may result from N- vs. O-acylation ; crystallography can distinguish between regioisomers .

Key Recommendations for Researchers

- Prioritize crystallographic validation early in synthesis to avoid structural ambiguity.

- Use QSPR models to predict ADMET properties before in vivo assays.

- Collaborate with computational chemists to refine docking protocols using cryo-EM or MD-derived receptor conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.